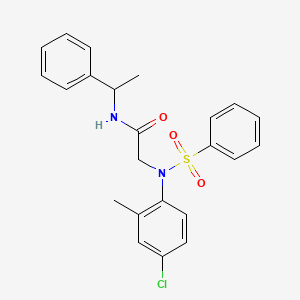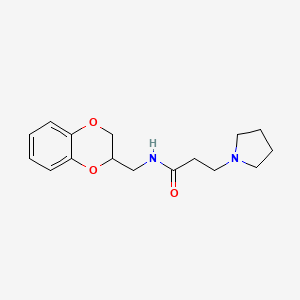![molecular formula C16H19NO2 B5118330 4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)
4-[2-(1-naphthyloxy)ethyl]morpholine
Overview
Description
4-[2-(1-naphthyloxy)ethyl]morpholine is a chemical compound that has been the focus of scientific research due to its potential use in various applications. This compound is also known as NEMB, and it is a morpholine derivative that has been synthesized for its potential use in medicinal chemistry and drug discovery.
Mechanism of Action
The mechanism of action of 4-[2-(1-naphthyloxy)ethyl]morpholine involves its interaction with specific biological targets. This compound has been found to act as an inhibitor of certain enzymes and receptors, which can lead to changes in cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(1-naphthyloxy)ethyl]morpholine can have various biochemical and physiological effects. These effects include changes in enzyme activity, modulation of receptor signaling, and alterations in gene expression. This compound has also been found to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-(1-naphthyloxy)ethyl]morpholine in lab experiments is its potential as a tool for studying biological processes. This compound can be used to investigate the role of specific enzymes and receptors in cellular signaling pathways. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on 4-[2-(1-naphthyloxy)ethyl]morpholine. One potential direction is the development of more potent and selective inhibitors of specific biological targets. Another direction is the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to understand the pharmacokinetics and toxicology of this compound in vivo.
Scientific Research Applications
Research has been conducted on the potential use of 4-[2-(1-naphthyloxy)ethyl]morpholine in medicinal chemistry and drug discovery. This compound has been found to exhibit activity against various biological targets, including enzymes and receptors. It has also been studied for its potential use in the treatment of cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
4-(2-naphthalen-1-yloxyethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-6-15-14(4-1)5-3-7-16(15)19-13-10-17-8-11-18-12-9-17/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDCOHLQXIUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Naphthalen-1-yloxy)-ethyl]-morpholine | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)
![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)
![3-{5-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5118258.png)


![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)
![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)
![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)